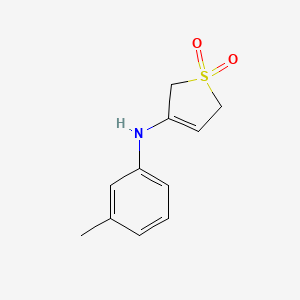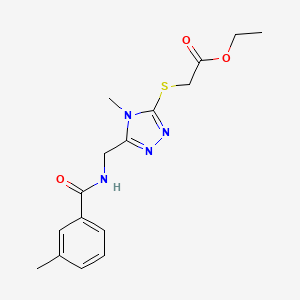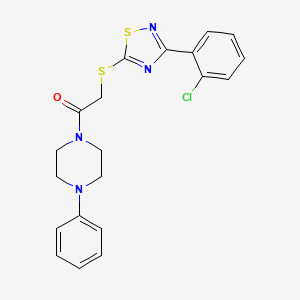![molecular formula C12H11BrN2O4 B2647427 Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate CAS No. 2413878-87-0](/img/structure/B2647427.png)
Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 2413878-87-0 . It has a molecular weight of 327.13 . The compound is an ester .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The ester group in the compound is slightly twisted out of the plane of the central aromatic ring . Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 298.1±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C , and the enthalpy of vaporization is 53.8±3.0 kJ/mol . The flash point is 134.1±21.8 °C . The index of refraction is 1.538 , and the molar refractivity is 52.4±0.3 cm³ .科学的研究の応用
Photodynamic Therapy Applications
Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate has potential applications in photodynamic therapy, particularly in the treatment of cancer. A study on zinc phthalocyanine derivatives, which are similar in structure to the compound , highlighted their use as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Natural Products
The compound has been used as an intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. In a study, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, was synthesized through a condensation reaction, demonstrating its importance in the synthesis of complex natural products (Lou, 2012).
Liquid Crystal Applications
Derivatives of 1,3,4-oxadiazole, which include structures similar to this compound, have been studied for their mesomorphic behavior and photo-luminescent properties. These properties make them suitable for applications in liquid crystal technology. One such study investigated cholesteryl and methyl benzoate derivatives with 1,3,4-oxadiazole fluorophores, which showed a wide range of mesomorphic temperature ranges and exhibited strong blue fluorescence emissions (Han, Wang, Zhang, & Zhu, 2010).
Corrosion Inhibition
Compounds containing 1,3,4-oxadiazole units, like the one , have been found to be effective corrosion inhibitors. A study on 1,3,4-oxadiazole derivatives showed their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).
Fluorescence Chemosensors
Derivatives of 1,3,4-oxadiazole, which are structurally related to this compound, have been developed as fluorescence chemosensors. These sensors are capable of detecting specific ions, such as fluoride, through colorimetric changes, indicating potential applications in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).
Safety and Hazards
特性
IUPAC Name |
methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVIOVWTFLVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=C(C=C(C=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

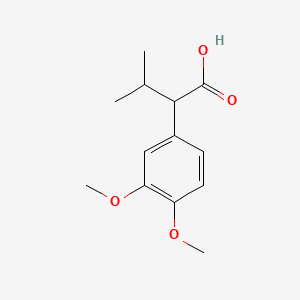
![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)
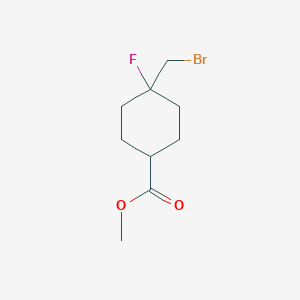
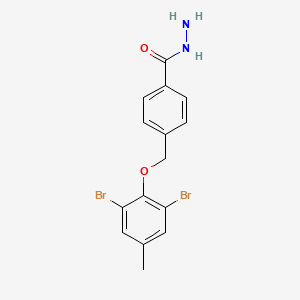
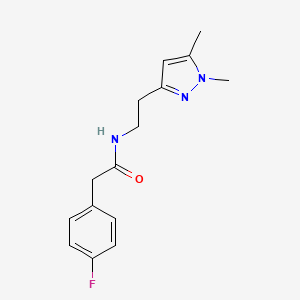
![5-[(4-Methylbenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2647351.png)
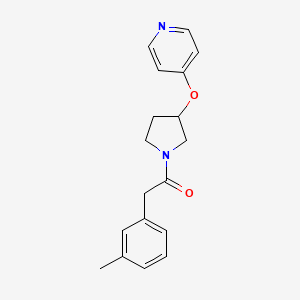
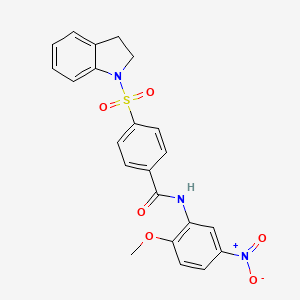
![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2647358.png)
